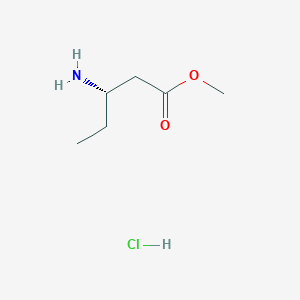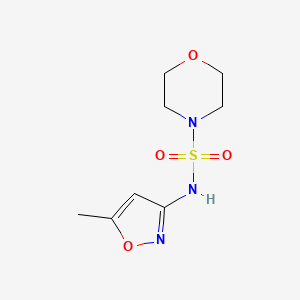
Methyl 4-chloro-6-(trifluoromethyl)picolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-6-(trifluoromethyl)picolinate is a chemical compound that is widely used in scientific research. It is a member of the picolinic acid family and is commonly referred to as MCP. MCP is a versatile compound that has been used in various research fields due to its unique properties.
Aplicaciones Científicas De Investigación
Agrochemicals
The TFMP derivatives, including “Methyl 4-chloro-6-(trifluoromethyl)picolinate,” are extensively used in the agrochemical industry for crop protection. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these compounds . They are particularly effective in protecting crops from pests and have led to the development of new agrochemicals with ISO common names.
Pharmaceutical Industry
In the pharmaceutical sector, TFMP derivatives are incorporated into various drug formulations. These compounds have been found to exhibit numerous pharmacological activities due to the presence of the trifluoromethyl group. The FDA has approved several drugs containing this group, highlighting its significance in medicinal chemistry .
Veterinary Medicine
Similar to their use in human medicine, TFMP derivatives are also employed in veterinary products. These compounds have been granted market approval for use in animals, indicating their safety and effectiveness in treating various conditions in veterinary medicine .
Synthesis of Drug Molecules
“Methyl 4-chloro-6-(trifluoromethyl)picolinate” can be used as an intermediate in the synthesis of complex drug molecules. The trifluoromethyl group is a common pharmacophore in many FDA-approved drugs, and its incorporation into drug molecules can significantly affect their efficacy and pharmacokinetics .
Propiedades
IUPAC Name |
methyl 4-chloro-6-(trifluoromethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7(14)5-2-4(9)3-6(13-5)8(10,11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNOZTMZBPOLGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-6-(trifluoromethyl)picolinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Difluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2856189.png)
![3-[(4-Phenylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2856190.png)
![5-[2-(4-fluorophenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B2856191.png)
![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2856194.png)

![Ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B2856199.png)
![N-(4-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2856200.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2856202.png)
![N-tert-butyl-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2856204.png)
![6-Hexyl-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)


